molecular formula C3H2F3NO2 B14759207 (E)-3,3,3-trifluoro-2-oxopropanal oxime

(E)-3,3,3-trifluoro-2-oxopropanal oxime

Cat. No.: B14759207
M. Wt: 141.05 g/mol
InChI Key: IOCQOIWCFAEMMW-LREOWRDNSA-N
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Description

(E)-3,3,3-trifluoro-2-oxopropanal oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,3,3-trifluoro-2-oxopropanal oxime typically involves the reaction of 3,3,3-trifluoro-2-oxopropanal with hydroxylamine. The reaction is carried out under mild conditions, often in an aqueous medium, and is catalyzed by aniline or phenylenediamine derivatives . The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes hydrolysis to form the oxime.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as aniline derivatives helps to accelerate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

(E)-3,3,3-trifluoro-2-oxopropanal oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3,3,3-trifluoro-2-oxopropanal oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3,3,3-trifluoro-2-oxopropanal oxime involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action is crucial in the treatment of conditions such as myasthenia gravis and certain types of poisoning.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3,3,3-trifluoro-2-oxopropanal oxime is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with enhanced performance and specificity .

Properties

Molecular Formula

C3H2F3NO2

Molecular Weight

141.05 g/mol

IUPAC Name

(3E)-1,1,1-trifluoro-3-hydroxyiminopropan-2-one

InChI

InChI=1S/C3H2F3NO2/c4-3(5,6)2(8)1-7-9/h1,9H/b7-1+

InChI Key

IOCQOIWCFAEMMW-LREOWRDNSA-N

Isomeric SMILES

C(=N/O)\C(=O)C(F)(F)F

Canonical SMILES

C(=NO)C(=O)C(F)(F)F

Origin of Product

United States

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